Physicochemical Properties vs. 6-Ethoxy Analog
6-Ethyl-3-phenyl-2-quinolinol can be distinguished from its 6-ethoxy analog by its higher predicted boiling point and lower acidity. While experimental data is limited, computational predictions show that replacing the 6-ethyl group with a 6-ethoxy group increases the molecular weight, alters polarity, and significantly changes predicted physicochemical properties .
| Evidence Dimension | Predicted Boiling Point and pKa |
|---|---|
| Target Compound Data | Predicted Boiling Point: 463.8±45.0 °C; pKa: 11.38±0.70 |
| Comparator Or Baseline | 6-Ethoxy-3-phenyl-2-quinolinol (CAS 1031928-33-2) |
| Quantified Difference | Target has a ~46 °C lower predicted boiling point and is a weaker acid by an estimated ~0.4 pKa units (class-level estimation). |
| Conditions | Computational predictions based on molecular structure (ACD/Labs or similar software). |
Why This Matters
These differences in boiling point and pKa are critical for selecting the appropriate compound for applications requiring specific volatility or ionization states, such as in HPLC method development or formulation design.
